molecular formula C17H26N2O2 B2910743 Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate CAS No. 1402666-94-7

Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate

Cat. No.: B2910743
CAS No.: 1402666-94-7
M. Wt: 290.407
InChI Key: BFTIREQIQMGVCP-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group, such as this one, are frequently employed as critical intermediates in the synthesis of more complex molecules . The Boc group serves as a protective group for the amine, allowing for selective reactions at other sites of the molecule before it is deprotected under mild acidic conditions. This specific structure, which incorporates a phenyl ring, suggests potential for its use in the development of pharmacologically active compounds. Analogs and derivatives of Boc-protected piperidines have been investigated for various biological activities and are common precursors in drug discovery pipelines . Researchers value these intermediates for their versatility in constructing potential drug candidates, including those targeting the central nervous system. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for detailed hazard and handling information. The specific properties, purity, and safety information for this exact compound should be verified with the supplier.

Properties

IUPAC Name

tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-6-4-5-7-15(14)13-8-10-18-11-9-13/h4-7,13,18H,8-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTIREQIQMGVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and 2-(piperidin-4-yl)benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate is a chemical compound with a structure comprising a tert-butyl group, a piperidin-4-ylphenyl moiety, and a carbamate functional group. It has potential applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound can be employed as a building block in organic synthesis, especially for synthesizing new pharmaceuticals and agrochemicals. It can also function as a probe in biological studies to understand how small molecules interact with biological targets.

Chemistry

This compound is utilized in organic synthesis as a building block. Specifically, it contributes to the development of new pharmaceuticals and agrochemicals.

Biology

It serves as a probe in biological studies, facilitating the understanding of the interactions between small molecules and biological targets.

Medicine

While the search results do not specify particular medicinal applications of This compound, carbamates, in general, are key structural motifs in many approved drugs and prodrugs .

Industry

This compound is used in the production of specialty chemicals and materials.

Carbamates in Drug Design

The carbamate group is a key structural motif in numerous approved drugs and prodrugs, with its utilization in medicinal chemistry increasing . N-methyl carbamate pesticides have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . A study of twenty salicylanilide N,N-disubstituted (thio)carbamates showed that O-aromatic (thio)carbamates weakly to moderately inhibit both cholinesterases . Some derivatives displayed distinct selectivity for BChE, and certain (thio)carbamates produced a stronger inhibition of AChE than rivastigmine .

Mechanism of Action

The mechanism of action of Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring and phenyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Compounds :

  • tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e)
  • tert-Butyl N-((4-Bromo-3-methylphenyl)methyl)carbamate (41f)
  • tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g)

Comparison :

  • Electronic Effects: Substituents like bromo, chloro, methyl, and methoxy groups at the phenyl ring’s 3- and 4-positions alter electron density.
  • Solubility : Methoxy groups (41g) improve aqueous solubility compared to hydrophobic methyl or halogen substituents (41e, 41f).
  • Applications : Bromo-substituted derivatives (41e, 41f) are preferred in Suzuki-Miyaura coupling reactions for drug diversification .

Piperidine Ring Modifications

Key Compounds :

  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()
  • tert-Butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate ()

Comparison :

  • Lipophilicity: Acetylation of the piperidine nitrogen () increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration. The cyanopyridinyl group () introduces a polar nitrile, reducing logP (~1.8) and improving solubility .
  • Bioactivity: The acetylated derivative () serves as a precursor for CNS drugs, while the cyanopyridinyl analog () is tailored for kinase inhibition due to its hydrogen-bonding capability .

Stereochemical and Regiochemical Variations

Key Compounds :

  • tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate ()
  • tert-Butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate ()

Comparison :

  • Stereochemistry : The (3R,4R)-3-methyl configuration () induces conformational rigidity, enhancing binding specificity in chiral environments. The (2R,4S)-4-methyl analog () introduces axial chirality, critical for enantioselective catalysis .
  • Regiochemistry : Methyl substitution at piperidine’s 3-position () vs. 4-position () alters steric interactions, impacting receptor affinity in opioid and serotonin modulator syntheses .

Complex Derivatives with Heterocyclic Substituents

Key Compounds :

  • tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate ()
  • tert-Butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate ()

Comparison :

  • Functional Groups: The methylsulfonyl-phenoxypyrimidine group () enhances polarity (logP ~3.2) and kinase inhibition via sulfonyl interactions. The amino-propanoyl group () introduces a zwitterionic character, improving metabolic stability .
  • Molecular Weight : (MW 448.5 g/mol) is bulkier, limiting diffusion, while (MW ~300 g/mol) aligns with Lipinski’s rules for oral bioavailability .

Biological Activity

Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and applications based on available research findings.

Structural Characteristics

The molecular formula for this compound is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 250.35 g/mol. The compound features a carbamate functional group , which is crucial for its reactivity and interaction with biological targets. The presence of the piperidine ring and the phenyl moiety enhances its potential to interact with various biological systems.

Research indicates that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes, particularly those involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neuropharmacology .
  • Receptor Binding : Similar compounds have shown potential in binding to opioid receptors, which may be relevant for pain management and addiction therapies. The structural features of this compound suggest it could also interact with these receptors, although specific binding studies are still needed .
  • Antibacterial Activity : Some derivatives of carbamate compounds have demonstrated antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential application in treating bacterial infections .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindingsNotes
Investigated enzyme inhibition; suggested interaction with AChE and BChEIndicates potential for neuroprotective effects
Showed antibacterial activity against drug-resistant strainsHighlights therapeutic applications in infectious diseases
Explored structure-activity relationships (SAR) for similar compoundsProvides a framework for further optimization

Pharmacological Implications

The pharmacological implications of this compound are significant:

  • Neuropharmacology : Its potential interaction with cholinergic systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
  • Infectious Disease Treatment : Its antibacterial properties suggest it could be developed into a treatment option for resistant bacterial infections.
  • Pain Management : If proven effective at opioid receptors, it could contribute to new pain management therapies with lower addiction risks.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future study include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into the specific interactions at the molecular level with various receptors and enzymes.
  • Optimization of Structure : Utilizing SAR studies to refine the compound for enhanced potency and selectivity.

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